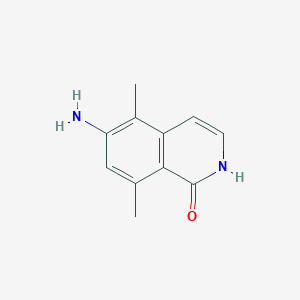
(Tert-butylimino)tris(dimethylamino)tantalum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Tert-butylimino)tris(dimethylamino)tantalum is an organometallic compound that features tantalum as its central metal atom. This compound is known for its unique structure, which includes a tert-butylimino group and three dimethylamino groups bonded to the tantalum atom. It is primarily used in various chemical processes and research applications due to its reactivity and stability.
Mecanismo De Acción
Target of Action
(Tert-butylimino)tris(dimethylamino)tantalum is primarily used as a precursor in the atomic layer deposition of films . Its primary targets are the surfaces on which these films are deposited. The role of these targets is to provide a substrate for the deposition process, allowing for the creation of thin films with precise control over thickness and composition.
Mode of Action
The compound interacts with its targets through a process known as atomic layer deposition (ALD). In ALD, the precursor molecules react with the surface in a self-limiting way, meaning that only a single atomic layer is deposited in each reaction cycle . This allows for precise control over film thickness and composition. The resulting changes include the formation of a thin film on the target surface.
Result of Action
The result of the action of this compound is the formation of a thin film on the target surface. This film can have a variety of properties depending on the specific deposition conditions and the nature of the other precursors used in the process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Tert-butylimino)tris(dimethylamino)tantalum typically involves the reaction of tantalum pentachloride with tert-butylamine and lithium dimethylamide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The general reaction scheme is as follows:
TaCl5+t-BuNH2+3LiNMe2→this compound+3LiCl+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation or recrystallization, may be employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(Tert-butylimino)tris(dimethylamino)tantalum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxides.
Reduction: It can be reduced to lower oxidation states of tantalum.
Substitution: The dimethylamino groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tantalum oxides, while substitution reactions can produce a variety of tantalum complexes with different ligands.
Aplicaciones Científicas De Investigación
(Tert-butylimino)tris(dimethylamino)tantalum has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other tantalum compounds and as a catalyst in various organic reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes involving metal ions.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: It is employed in the production of thin films and coatings, particularly in the semiconductor industry, due to its ability to form stable tantalum nitride layers.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(diethylamido)(tert-butylimido)tantalum
- Pentakis(dimethylamino)tantalum
- Tetrakis(dimethylamido)titanium
- Tetrakis(dimethylamido)zirconium
Uniqueness
(Tert-butylimino)tris(dimethylamino)tantalum is unique due to its specific combination of ligands, which impart distinct reactivity and stability compared to similar compounds. The presence of the tert-butylimino group provides steric hindrance, enhancing the compound’s stability and making it suitable for applications requiring robust performance under various conditions.
Propiedades
Número CAS |
69039-11-8 |
|---|---|
Fórmula molecular |
C10H27N4Ta-3 |
Peso molecular |
384.30 g/mol |
Nombre IUPAC |
tert-butyliminotantalum;dimethylazanide |
InChI |
InChI=1S/C4H9N.3C2H6N.Ta/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1; |
Clave InChI |
SYMKICRWMGYUAR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
SMILES canónico |
CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3279171.png)

![[dimethyl-(trimethylsilylamino)silyl]methane;dioxosilane](/img/structure/B3279180.png)
![Ethenyl-[methoxy(dimethyl)silyl]oxy-dimethylsilane](/img/structure/B3279188.png)

![2-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-1,3-benzothiazole](/img/structure/B3279209.png)



![4-[(5-Bromopyrimidin-2-yl)oxy]phenol](/img/structure/B3279239.png)



